(3-Fluoronaphthalen-2-YL)boronic acid is an organoboron compound that plays a significant role in organic synthesis and medicinal chemistry. This compound features a boronic acid functional group attached to a fluorinated naphthalene derivative, which enhances its reactivity and applicability in various chemical reactions, particularly in cross-coupling reactions. The molecular formula for (3-Fluoronaphthalen-2-YL)boronic acid is , and it is classified as an aryl boronic acid.
The synthesis of (3-Fluoronaphthalen-2-YL)boronic acid can be achieved through several methods:
The molecular structure of (3-Fluoronaphthalen-2-YL)boronic acid can be described as follows:
InChI=1S/C10H8BFO2/c11-9-5-8(12)10(13)7-4-2-1-3-6(7)9/h1-5,12-13H
.(3-Fluoronaphthalen-2-YL)boronic acid is primarily involved in several key chemical reactions:
The mechanism by which (3-Fluoronaphthalen-2-YL)boronic acid participates in chemical reactions generally involves:
The physical and chemical properties of (3-Fluoronaphthalen-2-YL)boronic acid include:
Chemical properties include its reactivity in cross-coupling reactions and its ability to form stable complexes with transition metals.
(3-Fluoronaphthalen-2-YL)boronic acid has numerous scientific applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: